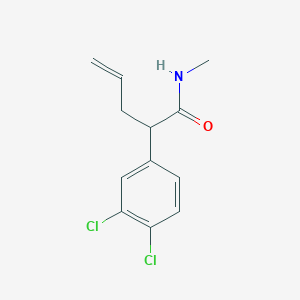
2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as DCPMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as arylalkyl amides and has recently been the subject of much research due to its potential for use in various medical and scientific applications.
科学研究应用
抗病原活性
研究表明,2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺衍生物展示出显著的抗病原活性,特别针对那些以生长在生物膜中著称的细菌菌株,如铜绿假单胞菌和金黄色葡萄球菌。这些衍生物展示了开发具有抗生物膜特性的新型抗微生物药物的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。
抗菌效力
研究发现,3,4-二氯肉桂酰胺类化合物,包括2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺,与其对照物相比展示出更广泛的作用谱和更高的抗菌效力。这些化合物对各种细菌都有效,包括金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌菌株,展示了在抗生素开发中的潜力 (Strharsky et al., 2022)。
抗惊厥特性
包括2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺衍生物在内的烯胺酮已被报道具有抗惊厥活性。其中一些化合物在动物实验中显示出有希望的结果,与苯妥英和卡马西平等已建立的抗惊厥药物相比表现出色 (Eddington et al., 2000)。
合成和表征
已进行了与2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺相关的化合物的合成和表征研究。这包括对晶体结构、光谱性质以及相关抗惊厥烯胺酮中的氢键的研究 (Kubicki, Bassyouni, & Codding, 2000)。
化学反应和合成技术
已进行了涉及2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺及其衍生物的化学反应和合成技术的各种研究。这包括探索光化学反应、Vilsmeier甲酰化以及合成用于药物代谢研究的氚标记化合物 (Hayes & Meth–Cohn, 1979)。
在聚合物科学中的应用
研究还表明在聚合物科学中的应用,2-(3,4-二氯苯基)-N-甲基戊-4-烯酰胺衍生物已被用于合成和研究聚合物。这包括手性聚酰胺和聚酰亚胺的合成,这些在各种工业过程中有应用 (Yang & Lin, 1995)。
作用机制
Target of Action
The compound 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as 2-(3,4-Dichlorophenyl)pent-4-enoic acid N-methylamide, primarily targets the κ-opioid receptor . The κ-opioid receptor is a key member of the opioid neuromodulatory system and plays a significant role in pain perception, stress response, and mood control .
Mode of Action
This compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . It binds to the κ-opioid receptor, leading to a series of downstream effects. The interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cell .
Biochemical Pathways
The compound’s action affects several biochemical pathways. One of the key pathways is the opioid signaling pathway . When the compound binds to the κ-opioid receptor, it inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in various downstream effects.
Pharmacokinetics
It is likely that it follows a similar metabolic fate as related compounds, primarily through hydrolysis of the ester bond
Result of Action
The binding of the compound to the κ-opioid receptor and the subsequent increase in neurotransmitter concentration lead to various molecular and cellular effects. These effects include changes in cell signaling, alterations in gene expression, and modulation of neuronal activity . The exact molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and its ability to bind to its target receptor . Additionally, factors such as pH, temperature, and the presence of certain enzymes can influence the compound’s action and efficacy .
生化分析
Biochemical Properties
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.
Cellular Effects
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, it can alter the expression of genes involved in stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been found to inhibit the enzyme acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, affecting nerve transmission and causing various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its potency and effectiveness . Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing body weight and plasma triglycerides in rodent models of diet-induced obesity . At high doses, it can cause toxic or adverse effects, including alterations in vital organ function and behavioral changes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and degradation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect its concentration and distribution, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm or other organelles, affecting various cellular processes.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylpent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-3-4-9(12(16)15-2)8-5-6-10(13)11(14)7-8/h3,5-7,9H,1,4H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJORIZBUVWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC=C)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640994 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206997-68-4 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
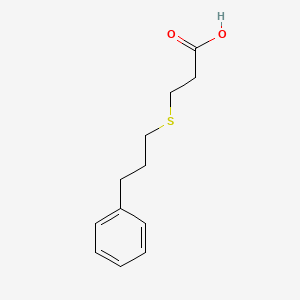
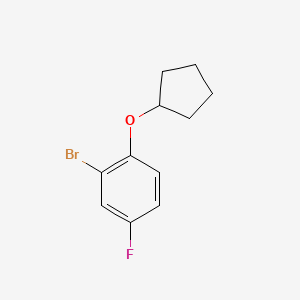



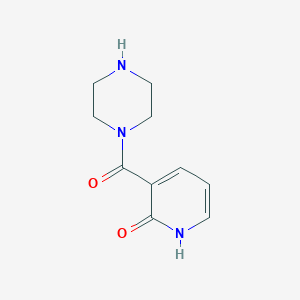
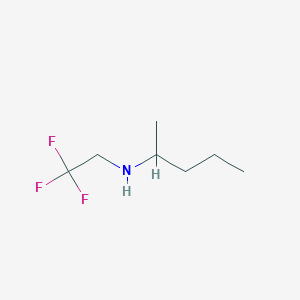
![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)






